(r)-2-(Pyrrolidin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Pyrrolidin-2-yl)propan-2-ol is a chiral compound featuring a pyrrolidine ring attached to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Pyrrolidin-2-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from pyrrole through hydrogenation.
Chiral Center Introduction: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or auxiliaries to ensure the desired enantiomer is obtained.
Alcohol Formation:
Industrial Production Methods: In an industrial setting, the production of ®-2-(Pyrrolidin-2-yl)propan-2-ol may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize flow microreactor systems to ensure precise control over reaction conditions and improve yield .
Types of Reactions:
Oxidation: ®-2-(Pyrrolidin-2-yl)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
®-2-(Pyrrolidin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
(S)-2-(Pyrrolidin-2-yl)propan-2-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-(Pyrrolidin-2-yl)ethanol: A structurally similar compound with a different carbon chain length.
2-(Pyrrolidin-2-yl)propan-1-ol: Another analog with a different position of the hydroxyl group.
Uniqueness: ®-2-(Pyrrolidin-2-yl)propan-2-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and chiral drug development .
Properties
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXWGNIMIRRWRB-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCCN1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.